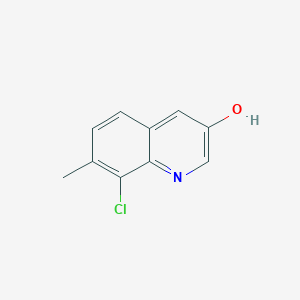

8-Chloro-7-methylquinolin-3-ol

Description

Contextualization within Quinoline (B57606) Chemistry

The study of 8-Chloro-7-methylquinolin-3-ol is intrinsically linked to the broader field of quinoline chemistry. Quinolines are a significant class of nitrogen-containing heterocyclic compounds that have been the subject of extensive research for over a century.

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This is due to its presence in numerous natural products, most notably the anti-malarial alkaloid quinine (B1679958), and its ability to serve as a versatile framework for the development of therapeutic agents. rsc.orgnih.gov The diverse biological activities exhibited by quinoline derivatives include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govorientjchem.org This wide range of activities has made the quinoline nucleus a focal point for drug discovery and development. biointerfaceresearch.comdntb.gov.ua The adaptability of the quinoline ring system allows for modifications at various positions, enabling the synthesis of a vast library of compounds with tailored pharmacological profiles. orientjchem.org

The history of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.goviipseries.org A significant milestone was the extraction of quinine from the bark of the Cinchona tree in 1820, which was for a long time the only effective treatment for malaria. researchgate.netglobalresearchonline.net This discovery spurred the synthesis of numerous quinoline-based antimalarial drugs, such as chloroquine (B1663885) and primaquine. researchgate.netglobalresearchonline.net The development of synthetic methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses, further propelled the exploration of quinoline derivatives. iipseries.org These classical reactions, along with modern synthetic techniques, have provided chemists with the tools to create a wide array of substituted quinolines for various scientific investigations. nih.gov

Rationale for the Academic Investigation of 8-Chloro-7-methylquinolin-3-ol

While specific academic investigations solely focused on 8-Chloro-7-methylquinolin-3-ol are not extensively documented in publicly available literature, the rationale for its study can be inferred from research on analogous compounds. The substitution pattern of a chlorine atom, a methyl group, and a hydroxyl group on the quinoline core suggests potential for a range of chemical and biological activities. For instance, halogenated quinolines often exhibit enhanced biological properties. Similarly, the presence of a hydroxyl group at the 3-position is a key feature in many biologically active quinolines. Therefore, the academic investigation of 8-Chloro-7-methylquinolin-3-ol would likely be driven by the desire to explore its potential as a novel scaffold in areas such as medicinal chemistry or materials science.

Fundamental Aspects of 3-Hydroxyquinoline (B51751) Structure and Reactivity Paradigms

3-Hydroxyquinoline, the parent structure of the compound , possesses a unique set of properties due to the presence of the hydroxyl group. This functional group can participate in hydrogen bonding and can be deprotonated to form a phenoxide-like species, influencing the molecule's solubility and electronic properties. ontosight.ai The reactivity of 3-hydroxyquinolines is characterized by their ability to undergo electrophilic aromatic substitution reactions. benthamdirect.com The hydroxyl group is an activating group, directing incoming electrophiles to specific positions on the quinoline ring. Furthermore, 3-hydroxyquinolines can exist in tautomeric forms, which can influence their reactivity in different chemical environments. benthamdirect.com The synthesis of 3-hydroxyquinoline derivatives can be achieved through various methods, including the direct oxidation of dihydroquinolinium salts. rsc.org These fundamental aspects of 3-hydroxyquinoline chemistry provide a basis for understanding the potential reactivity and properties of 8-Chloro-7-methylquinolin-3-ol.

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

8-chloro-7-methylquinolin-3-ol |

InChI |

InChI=1S/C10H8ClNO/c1-6-2-3-7-4-8(13)5-12-10(7)9(6)11/h2-5,13H,1H3 |

InChI Key |

MWHXIPXGCGLMTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=NC=C(C=C2C=C1)O)Cl |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 8 Chloro 7 Methylquinolin 3 Ol

Retrosynthetic Analysis of the 8-Chloro-7-methylquinolin-3-ol Scaffold

A retrosynthetic analysis of 8-Chloro-7-methylquinolin-3-ol reveals several potential disconnection points, suggesting various forward synthetic strategies. The core quinoline (B57606) ring system can be conceptually disassembled to identify key precursor fragments. The most logical disconnections involve breaking the bonds formed during the cyclization step of common quinoline syntheses.

One primary disconnection breaks the N1-C2 and C3-C4 bonds, leading back to a substituted aniline (B41778) and a three-carbon component. Specifically, this would point to 2-amino-3-chloro-4-methylphenol (B3237005) and a suitable C3 synthon. Another approach involves disconnecting the C4a-C8a and C2-C3 bonds, suggesting a substituted benzaldehyde (B42025) or ketone and a component that would provide the nitrogen and the remaining two carbons of the pyridine (B92270) ring.

These disconnections form the basis for exploring established synthetic routes such as the Friedländer, Skraup, and Pfitzinger cyclizations, which rely on the condensation of appropriately substituted anilines or other benzene (B151609) derivatives with carbonyl-containing compounds.

Classical and Established Synthetic Routes Applicable to Substituted Quinolinols

The synthesis of quinoline and its derivatives has a rich history, with several named reactions developed in the late 19th century still in use today. organicreactions.org These methods generally involve the construction of the pyridine ring onto a pre-existing benzene ring.

Condensation Reactions (e.g., Friedländer, Skraup, Pfitzinger-type cyclizations)

Friedländer Synthesis: This is one of the most direct methods for quinoline synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). nih.govwikipedia.orgrsc.org The reaction is typically catalyzed by acid or base. organicreactions.orgwikipedia.org For the synthesis of 8-Chloro-7-methylquinolin-3-ol, a potential starting material would be 2-amino-3-chloro-4-methylbenzaldehyde condensed with a two-carbon carbonyl compound like chloroacetone. chemicalbook.com The mechanism can proceed through an initial aldol (B89426) addition followed by cyclization and dehydration, or via the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org

Skraup Synthesis: The Skraup reaction is a classic method for producing quinolines, often starting from anilines. researchgate.netmdpi.com It involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. rsc.orgresearchgate.netiipseries.org The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a Michael addition with the aniline. rsc.org Subsequent cyclization and oxidation yield the quinoline ring. rsc.org To synthesize 8-Chloro-7-methylquinolin-3-ol via this route, one would start with 2-chloro-3-methylaniline. A variation, the Doebner-von Miller reaction, uses α,β-unsaturated carbonyl compounds directly. rsc.orgresearchgate.net

Pfitzinger Synthesis: The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. nih.goviipseries.orgwikipedia.org The base hydrolyzes the isatin to an α-keto-aniline, which then condenses with the carbonyl compound. wikipedia.org Subsequent cyclization and dehydration afford the quinoline. wikipedia.org While this method primarily yields 4-carboxyquinolines, decarboxylation can provide the desired quinoline core. ugent.be For the target molecule, a substituted isatin would be required.

| Classical Synthesis | Starting Materials | Key Features |

| Friedländer | 2-aminobenzaldehyde/ketone + α-methylene carbonyl | Simple, direct, acid or base catalyzed. nih.govwikipedia.org |

| Skraup | Aromatic amine + glycerol + H₂SO₄ + oxidant | Harsh conditions, forms quinoline ring from aniline. rsc.orgresearchgate.net |

| Pfitzinger | Isatin + carbonyl compound + base | Yields quinoline-4-carboxylic acids. nih.govwikipedia.org |

Ring Annulation Strategies (e.g., Danheiser-type annulations)

The Danheiser annulation is a powerful method for constructing five-membered rings and can be adapted for the synthesis of highly substituted aromatic systems. mdpi.comwikipedia.orgwikipedia.org It typically involves the reaction of an α,β-unsaturated ketone with a silylallene catalyzed by a Lewis acid. wikipedia.org A more relevant variation for quinoline synthesis is the Danheiser benzannulation, which can create highly substituted phenols from cyclobutenones and alkynes. wikipedia.org While not a direct route to quinolinols, this strategy highlights the potential of annulation reactions to build complex carbocyclic and heterocyclic frameworks. A related strategy involves the photochemical Wolff rearrangement of α,β-unsaturated α-diazo ketones to form vinylketenes, which can then undergo cycloaddition and electrocyclic reactions to form polysubstituted aromatic rings. mdpi.com

Multi-Step Synthesis from Precursor Anilines or Nitrobenzenes

Many synthetic routes to substituted quinolines begin with appropriately substituted anilines or nitrobenzenes, which serve as the foundational benzene ring upon which the pyridine ring is constructed. researchgate.net

For instance, a plausible route to 8-Chloro-7-methylquinolin-3-ol could start from 2-chloro-3-methylaniline. This aniline could be subjected to a reaction like the Gould-Jacobs reaction, which involves condensation with an alkoxymethylenemalonic ester followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.org Saponification and decarboxylation would then yield the quinolinol. wikipedia.org

Alternatively, starting from a substituted nitrobenzene, such as 1-chloro-2-methyl-3-nitrobenzene, a reduction to the corresponding aniline would be the first step, followed by one of the classical quinoline syntheses. researchgate.net For example, a Skraup reaction on the resulting 2-chloro-6-methylaniline (B140736) could be envisioned.

Modern and Advanced Synthetic Approaches

Recent advances in synthetic methodology have provided milder and more efficient routes to quinoline derivatives, often employing transition metal catalysis or novel oxidation techniques.

Aerobic Oxidation Methodologies

The use of molecular oxygen or air as a green and sustainable oxidant has gained significant traction in organic synthesis. rsc.orgnih.gov Aerobic oxidation methods have been developed for the synthesis of quinolines and quinolones. rsc.orgmdpi.com These reactions often proceed under milder conditions than classical methods that employ harsh oxidizing agents. nih.gov

One approach involves the visible-light-mediated aerobic oxidation of isoquinolinium salts to form isoquinolones. rsc.orgresearchgate.net While not directly applicable to the synthesis of 8-Chloro-7-methylquinolin-3-ol, this highlights the potential of photoredox catalysis in C-H functionalization of nitrogen heterocycles. nih.govresearchgate.net In some cases, a ruthenium complex can act as a switch, directing the oxidation to different positions on the quinoline ring. nih.govresearchgate.net The direct oxidation of dihydroquinolinium salts has also been shown to yield 3-hydroxyquinolines. rsc.org This suggests a potential strategy where a precursor 8-chloro-7-methyl-3,4-dihydroquinolinium salt could be oxidized to the desired product. rsc.org

Transition-Metal-Catalyzed Synthesis (e.g., Palladium-catalyzed cross-coupling)

Transition-metal catalysis, particularly using palladium, has become a dominant method for synthesizing complex heterocyclic compounds like quinolines. ias.ac.inresearchgate.net These methods offer advantages over traditional synthetic routes by enabling the construction of complex molecular libraries from readily available starting materials. ias.ac.in

Palladium catalysts are highly effective in facilitating various reactions, including cross-coupling and cyclization, which are crucial for forming the quinoline scaffold. numberanalytics.com For instance, the Suzuki-Miyaura cross-coupling reaction, which couples aryl halides with aryl boronic acids, can be employed to create biaryl compounds that are precursors to quinolines. numberanalytics.comchim.it Another relevant reaction is the Heck cyclization. nih.gov

A notable example of palladium-catalyzed synthesis involves the reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a denitrogenative addition followed by intramolecular cyclization to yield quinolines. nih.gov Optimization of this reaction showed that PdCl2 was the most effective catalyst, with toluene (B28343) as the preferred solvent, leading to a 56% yield of the desired product. nih.gov

Furthermore, palladium-catalyzed processes have been developed for the synthesis of quinolines from allyl alcohols and anilines, which notably works without the need for acids, bases, or other additives and tolerates a wide range of functional groups. rsc.org The synthesis of quinolin-2(1H)-ones has also been achieved through a palladium-catalyzed Buchwald-type C-N bond formation followed by tandem cyclodehydration, with Pd2(dba)3 being the optimal catalyst. nih.gov

The following table summarizes the key aspects of palladium-catalyzed synthesis of quinoline derivatives:

| Catalyst System | Reactants | Key Features | Reference |

| PdCl2 in toluene | o-aminocinnamonitriles and arylhydrazines | Denitrogenative addition and intramolecular cyclization. | nih.gov |

| Palladium catalyst | Allyl alcohols and anilines | No acid, base, or other additives required; broad substrate scope. | rsc.org |

| Pd2(dba)3 with Xantphos and Cs2CO3 | Protected N-hydroxyamides and benzaldehydes/benzoates | Buchwald-type C-N bond formation and tandem cyclodehydration. | nih.gov |

Multicomponent Reactions (MCR) in Quinoline Synthesis (e.g., Betti-type reactions)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. mdpi.com The Betti reaction, a classic MCR, involves the condensation of a phenol, an aldehyde, and a primary or secondary amine to produce aminobenzylphenols. bas.bg This reaction has been adapted for the synthesis of various quinoline derivatives. bas.bgmdpi.com

The Betti reaction and its modifications offer a pathway to functionalize quinoline scaffolds. For instance, the C-7 position of 8-hydroxyquinolines (8-HQs) is an active site for electrophilic aromatic substitutions, making it suitable for Betti-type three-component reactions. mdpi.com These reactions can introduce significant molecular diversity and create new chiral centers. mdpi.com However, optimizing Betti reactions can be challenging, as yields are often low and highly dependent on the specific amine and aldehyde used. mdpi.com

A modified Betti reaction has been used to synthesize 7-aminobenzyl-8-hydroxyquinolines by condensing 8-hydroxyquinoline (B1678124), a substituted benzaldehyde, and an amine in absolute ethanol. bas.bg Another approach involves a one-pot, three-component synthesis of pyrano[3,2-c]chromene derivatives catalyzed by piperidine. mdpi.com

The table below outlines examples of MCRs used in quinoline synthesis:

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Betti-type 3CR | 8-Hydroxyquinoline, aromatic aldehydes, primary amines | Formic acid | 7-substituted-8-hydroxyquinolines | mdpi.com |

| Modified Betti reaction | 8-Hydroxyquinoline, substituted benzaldehydes, 2-amino-6-methylpyridine | Absolute ethanol | 7-[(6-methylpyridin-2-ylamino)(halogenophenyl)methyl]quinolin-8-ols | bas.bg |

| Piperidine-catalyzed 3CR | 4-hydroxycoumarin, aromatic aldehydes, malononitrile | Piperidine | Pyrano[3,2-c]chromene derivatives | mdpi.com |

Flow Chemistry Techniques for Enhanced Efficiency

Flow chemistry, which utilizes continuous-flow reactors, has emerged as a powerful tool in organic synthesis, offering significant advantages over traditional batch methods, including improved efficiency, safety, scalability, and reduced waste. numberanalytics.comresearchgate.net These techniques have been successfully applied to the synthesis of quinolines.

Continuous-flow systems allow for rapid optimization of reaction parameters and can significantly shorten reaction times. acs.orgresearchgate.net For example, a continuous-flow strategy was developed for the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles, achieving the desired products within minutes. acs.org This method demonstrated versatility with a range of aromatic aldehydes. acs.org

Flow chemistry has also been employed for the multi-step synthesis of pyrrolo[1,2-a]quinolines, allowing for the safe and efficient preparation of these compounds on a multigram scale, overcoming the challenges posed by the reaction's exothermic nature in batch processes. acs.org The setup for continuous automated synthesis and purification of quinolines has been shown to simplify traditional batch routes, with an amide condensation step being achieved in just 70 seconds at room temperature. researchgate.net

The benefits of flow chemistry in quinoline synthesis are summarized in the following table:

| Reaction | Key Advantages of Flow Chemistry | Reference |

| Synthesis of 3-cyanoquinolines | Rapid reaction times (minutes), safe handling of azides. | acs.org |

| Synthesis of pyrrolo[1,2-a]quinolines | Efficient on a multigram scale, improved safety for exothermic reactions. | acs.org |

| General quinoline synthesis | Simplified procedures, reduced reaction times, enhanced heat transfer. | researchgate.net |

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound, 8-Chloro-7-methylquinolin-3-ol. This involves a systematic approach to adjusting parameters such as temperature, solvent, catalyst, and reactant concentrations.

For instance, in the synthesis of 7-chloro-4-iodoquinoline (B1588978) derivatives, it was found that conducting the iodo-magnesium exchange and the subsequent reaction with an electrophile at 0°C favored the formation of the desired alcohol over a ketone byproduct. worktribe.com The use of continuous flow microreactors also proved beneficial for the magnesiation of 7-chloroquinolines, allowing for scalable production. worktribe.com

In the context of Betti-type reactions for synthesizing 8-hydroxyquinoline derivatives, achieving optimal conditions is a significant challenge, as yields can be poor. mdpi.com The choice of amine and aldehyde components strongly influences the outcome of the reaction. mdpi.com Formic acid-mediated Betti transformations have been used to produce various analogues in yields ranging from 12-40%. mdpi.com

The synthesis of 2,3,8-trisubstituted quinolines involved several steps where reaction conditions were key. For example, a formylation reaction using LDA, THF, and DMF was carried out at -78°C, yielding 39% of the product. researchgate.net A subsequent reductive amination with NaBH(OAc)3 in DCE gave a 47% yield. researchgate.net

The table below provides examples of optimized reaction conditions for related quinoline syntheses:

| Reaction Step | Reagents and Conditions | Yield | Reference |

| Formylation | LDA, THF, DMF, -78°C | 39% | researchgate.net |

| Reductive Amination | 2,2-dimethyltetrahydro-2H-pyran-4-amine, NaBH(OAc)3, DCE | 47% | researchgate.net |

| Buchwald-Hartwig Amination | Pyrrolidine, NaOtBu, dioxane, 80°C | 38% | researchgate.net |

| Suzuki Coupling | Pd2(dba)3, NaOtBu, NaOH aq 10%, tBuBrettPhos, 1,4-dioxane, 100°C | 21% | researchgate.net |

Green Chemistry Principles in Synthetic Design

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tradebe.comwordpress.com The twelve principles of green chemistry provide a framework for creating more environmentally friendly and sustainable synthetic methods. tradebe.comacs.org

Key principles relevant to the synthesis of 8-Chloro-7-methylquinolin-3-ol include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. tradebe.com

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Avoiding or replacing hazardous solvents with safer alternatives is crucial. tradebe.com For example, some syntheses have moved towards using water as a solvent. rsc.org

Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction multiple times, thus minimizing waste. tradebe.com

In the context of quinoline synthesis, several greener approaches have been developed. For example, some reactions are now carried out in aqueous media, avoiding toxic solvents like benzene. imist.ma Ultrasound-assisted synthesis is another green protocol that can lead to shorter reaction times, easier product isolation, and good to excellent yields. rsc.org The use of palladium catalysts, as discussed earlier, aligns with the principle of using catalysts to improve efficiency and reduce waste. numberanalytics.comrsc.org

The following table highlights the application of green chemistry principles in organic synthesis:

| Green Chemistry Principle | Application in Synthesis | Reference |

| Prevent Waste | Design syntheses to leave no waste to treat or clean up. | tradebe.com |

| Maximize Atom Economy | Design syntheses so the final product contains the maximum proportion of starting materials. | acs.org |

| Use Safer Solvents | Avoid using hazardous solvents; if necessary, use safer ones like water. | tradebe.comimist.ma |

| Use Catalysts | Utilize catalytic reactions to minimize waste, as catalysts are effective in small amounts. | tradebe.com |

Chemical Reactivity and Reaction Mechanisms of 8 Chloro 7 Methylquinolin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

The hydroxyl group at C-3 is a powerful activating group, making the quinoline ring more susceptible to electrophilic aromatic substitution, particularly at the C-4 position.

Halogenation of quinolin-3-ol derivatives proceeds via electrophilic aromatic substitution, with the regioselectivity dictated by the existing substituents. For 8-Chloro-7-methylquinolin-3-ol, the C-3 hydroxyl group strongly activates the C-4 position for electrophilic attack.

Mechanism: The reaction mechanism involves the attack of an electrophilic halogen species (e.g., Br⁺ from Br₂ or N-bromosuccinimide) by the electron-rich quinoline ring. The hydroxyl group at C-3 stabilizes the intermediate carbocation (arenium ion) through resonance, favoring substitution at the C-4 position. A subsequent deprotonation step restores the aromaticity of the ring, yielding the halogenated product.

Studies on similar molecules, such as 2-methylquinolin-3-ol (B1297092) and 2-methylquinolin-4-ol, demonstrate that bromination using reagents like N-bromosuccinimide (NBS) readily occurs. mdpi.org For instance, the bromination of 2-methylquinolin-3-ol typically yields 4-bromo-2-methylquinolin-3-ol. Similarly, research on 8-substituted quinolines shows that bromination often leads to mono- or di-bromo derivatives, although the substitution pattern is highly dependent on the directing effects of the substituents present. acgpubs.org In the case of 8-Chloro-7-methylquinolin-3-ol, bromination is anticipated to occur selectively at the C-4 position due to the potent activating and directing influence of the C-3 hydroxyl group.

Table 1: Halogenation Reactions of Substituted Quinolines

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Methylquinolin-3-ol | N-Bromosuccinimide (NBS) | 4-Bromo-2-methylquinolin-3-ol | |

| 2-Methylquinolin-4-ol | N-Bromosuccinimide (NBS) | 3-Bromo-2-methylquinolin-4-ol | mdpi.org |

Formylation and acylation of activated aromatic rings are typically achieved through reactions like the Vilsmeier-Haack reaction and Friedel-Crafts acylation, respectively. The electron-rich nature of the C-4 position in 8-Chloro-7-methylquinolin-3-ol makes it a prime target for these electrophilic substitutions.

Vilsmeier-Haack Reaction (Formylation): This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an activated aromatic ring. niscpr.res.inresearcher.liferesearchgate.netresearchgate.net

Mechanism: The Vilsmeier reagent, a chloromethyleniminium salt, acts as the electrophile. The C-4 position of 8-Chloro-7-methylquinolin-3-ol attacks this electrophile. The resulting intermediate is then hydrolyzed to yield the 4-formyl derivative. Studies on 4-hydroxyquinaldines have shown that the Vilsmeier-Haack reaction can lead to the formation of 4-chloro-3-formylquinolines, demonstrating the feasibility of formylation on such systems. niscpr.res.in

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). nih.govorganic-chemistry.orgsaskoer.cabyjus.com

Mechanism: The Lewis acid activates the acyl halide to form a highly electrophilic acylium ion. saskoer.cabyjus.com The C-4 position of the quinolinol attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation. Deprotonation then regenerates the aromatic ring, resulting in a 4-acyl-substituted quinolinol. A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting material, preventing multiple acylations. organic-chemistry.org

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound. ias.ac.in For phenolic compounds like 8-Chloro-7-methylquinolin-3-ol, this reaction provides a pathway to synthesize aminomethylated derivatives.

Mechanism: The reaction first involves the formation of an electrophilic iminium ion from an amine and formaldehyde. researchgate.netacs.org The electron-rich quinolin-3-ol then attacks this iminium ion. Given the strong activation provided by the C-3 hydroxyl group, the substitution is expected to occur at the C-4 position. Research on 2-aminoquinolin-4(1H)-one has detailed the mechanism where the C-3 carbon acts as the nucleophile in the Mannich reaction. researchgate.netplos.org Similarly, extensive studies on 8-quinolinol have shown that aminomethylation and chloromethylation preferentially occur at the ortho position to the hydroxyl group. acs.org This supports the prediction that 8-Chloro-7-methylquinolin-3-ol would yield a 4-(aminomethyl) derivative.

Azo coupling is a classic electrophilic aromatic substitution reaction where a diazonium salt reacts with an activated aromatic compound, such as a phenol, to form an azo compound (-N=N-). cuhk.edu.hk

Mechanism: The aryldiazonium ion acts as the electrophile and is attacked by the electron-rich aromatic ring of the coupling partner. For 8-Chloro-7-methylquinolin-3-ol, the C-3 hydroxyl group strongly activates the ring, particularly at the C-4 position. In a basic medium, the hydroxyl group is deprotonated to a phenoxide, further enhancing its activating effect. The diazonium ion will then attack the C-4 position to form a resonance-stabilized intermediate, which upon rearomatization, yields the corresponding 4-arylazo-8-chloro-7-methylquinolin-3-ol.

Studies on 8-hydroxyquinoline (B1678124) have shown that azo coupling readily occurs, typically at the C-5 position, which is para to the hydroxyl group. mdpi.com If the C-5 position is blocked, as in 5-chloro-8-hydroxyquinoline, the coupling reaction can proceed at the C-7 position. mdpi.com For 8-Chloro-7-methylquinolin-3-ol, the C-4 position is the most electronically enriched and sterically accessible site for this reaction.

Nucleophilic Substitution Reactions and their Mechanistic Pathways

Aromatic rings that are electron-deficient or contain a good leaving group can undergo nucleophilic aromatic substitution (SₙAr). wikipedia.org The reactivity of the chloro group in 8-Chloro-7-methylquinolin-3-ol is influenced by the electronic nature of the quinoline ring.

The chlorine atom at the C-8 position of 8-Chloro-7-methylquinolin-3-ol can potentially be displaced by strong nucleophiles under specific reaction conditions. Halogen atoms on quinoline rings, particularly at positions activated by electron-withdrawing groups or the ring nitrogen, are known to undergo nucleophilic substitution. mdpi.comrsc.orgresearchgate.net

Mechanism (SₙAr): The SₙAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the C-8 chloro substituent), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the nitrogen atom of the quinoline ring.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The rate of SₙAr reactions is influenced by the nature of the leaving group and the presence of electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgyoutube.com While the C-8 chloro group is not in a highly activated position (like C-2 or C-4), displacement can still be achieved, often requiring forcing conditions such as high temperatures or the use of highly reactive nucleophiles. mdpi.com Research on 4-chloro-8-methylquinolin-2(1H)-one has demonstrated that the 4-chloro group is susceptible to nucleophilic displacement by various nucleophiles like hydrazines and azides. mdpi.com While the C-8 position is generally less reactive than the C-4 position towards nucleophiles, displacement remains a possible transformation for functionalizing the 8-Chloro-7-methylquinolin-3-ol scaffold. evitachem.comworktribe.comsmolecule.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 8-Chloro-7-methylquinolin-3-ol |

| N-bromosuccinimide |

| 2-Methylquinolin-3-ol |

| 4-Bromo-2-methylquinolin-3-ol |

| 2-Methylquinolin-4-ol |

| 3-Bromo-2-methylquinolin-4-ol |

| 8-Hydroxyquinoline |

| 5,7-Dibromo-8-hydroxyquinoline |

| Phosphorus oxychloride |

| N,N-Dimethylformamide |

| 4-Hydroxyquinaldine |

| 4-Chloro-3-formyl-2(vinyl-1-ol)quinoline |

| Acyl chloride |

| Aluminum trichloride |

| Formaldehyde |

| 2-Aminoquinolin-4(1H)-one |

| Diazonium salt |

| 5-Chloro-8-hydroxyquinoline |

| 4-Chloro-8-methylquinolin-2(1H)-one |

| Hydrazine |

Advanced Spectroscopic and Structural Characterization Techniques for 8 Chloro 7 Methylquinolin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 8-Chloro-7-methylquinolin-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to unambiguously confirm its structure.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The ¹³C NMR spectrum provides complementary information about the carbon skeleton.

Proton (¹H) NMR: The predicted ¹H NMR spectrum of 8-Chloro-7-methylquinolin-3-ol would exhibit distinct signals corresponding to the four aromatic protons, the methyl group protons, and the hydroxyl proton. The aromatic protons on the pyridine (B92270) ring (H2, H4) are expected to appear as singlets or narrow doublets in the downfield region (δ 7.0-8.5 ppm). The protons on the benzene (B151609) ring (H5, H6) would likely appear as doublets due to coupling with each other. The methyl group protons (7-CH₃) would present as a singlet in the upfield region (δ 2.3-2.6 ppm). The hydroxyl proton (3-OH) signal is typically a broad singlet with a chemical shift that can vary depending on solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents (-Cl, -CH₃, -OH) and the nitrogen atom. Carbons directly attached to electronegative atoms, such as C3 (bonded to -OH) and C8 (bonded to -Cl), would be significantly shifted. The quaternary carbons, including the bridgehead carbons and those bearing substituents, can also be identified.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Chloro-7-methylquinolin-3-ol ¹H NMR

| Predicted δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.3 | s | H-2 |

| ~7.2 | s | H-4 |

| ~7.8 | d | H-5 |

| ~7.4 | d | H-6 |

| ~2.5 | s | 7-CH₃ |

¹³C NMR

| Predicted δ (ppm) | Assignment |

|---|---|

| ~145 | C-2 |

| ~150 | C-3 |

| ~110 | C-4 |

| ~142 | C-4a |

| ~128 | C-5 |

| ~126 | C-6 |

| ~130 | C-7 |

| ~125 | C-8 |

| ~148 | C-8a |

Note: These are predicted values and may vary from experimentally obtained data.

Two-Dimensional (2D) NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 8-Chloro-7-methylquinolin-3-ol, a key correlation would be observed between the H-5 and H-6 protons, confirming their neighboring positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the signal of the carbon atom it is directly attached to. This would allow for the unambiguous assignment of protonated carbons, for example, correlating the signal at ~8.3 ppm to C-2 and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This technique helps to piece together the entire molecular structure, including the positions of quaternary carbons and substituents. Key expected HMBC correlations for confirming the structure of 8-Chloro-7-methylquinolin-3-ol would include:

Correlations from the methyl protons (7-CH₃) to carbons C-6, C-7, and C-8.

Correlations from the H-5 proton to carbons C-4a, C-7, and the bridgehead C-8a.

Correlations from the H-2 proton to C-4 and the bridgehead C-8a.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The molecular formula for 8-Chloro-7-methylquinolin-3-ol is C₁₀H₈ClNO. The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern in the mass spectrum, with the molecular ion peak (M⁺) accompanied by a smaller peak at two mass units higher (M+2).

The theoretical exact mass for the monoisotopic molecular ion [M]⁺• (containing ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl) is calculated to be 193.0294. An HRMS measurement yielding a mass very close to this value would confirm the elemental composition.

Analysis of Fragmentation Pathways for Structural Elucidation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable clues about the molecule's structure. For 8-Chloro-7-methylquinolin-3-ol, several fragmentation pathways can be predicted based on the known behavior of quinolines, phenols, and halogenated aromatic compounds. mcmaster.calibretexts.org

The mass spectrum would show an intense molecular ion peak at m/z 193, along with its corresponding M+2 peak at m/z 195. miamioh.edu Common fragmentation pathways would likely include the loss of small, stable neutral molecules or radicals:

Loss of CO: A common fragmentation for phenolic compounds, leading to a fragment ion at [M-28]⁺•.

Loss of Cl: Cleavage of the C-Cl bond would result in a fragment at [M-35]⁺.

Loss of CH₃: Loss of the methyl group as a radical would produce an ion at [M-15]⁺.

Table 2: Predicted Key Mass Spectrometry Fragments for 8-Chloro-7-methylquinolin-3-ol

| m/z (for ³⁵Cl) | Predicted Lost Fragment | Resulting Ion Formula |

|---|---|---|

| 193 | - | [C₁₀H₈ClNO]⁺• (Molecular Ion) |

| 178 | •CH₃ | [C₉H₅ClNO]⁺ |

| 165 | CO | [C₉H₈ClN]⁺• |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman spectroscopy probe the vibrational modes of a molecule's functional groups. ksu.edu.sa These techniques are complementary and provide a characteristic "fingerprint" for the compound.

IR Spectroscopy: This technique is particularly sensitive to polar bonds. For 8-Chloro-7-methylquinolin-3-ol, a strong, broad absorption band would be expected in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) would contain a series of complex bands corresponding to C=C and C=N stretching vibrations of the quinoline (B57606) ring, as well as C-O, and C-Cl stretching modes. nih.gov

Raman Spectroscopy: This technique is more sensitive to non-polar, symmetric bonds. Therefore, the C=C stretching vibrations of the aromatic rings are often more intense in the Raman spectrum compared to the IR spectrum. researchgate.net The C-Cl stretch would also be observable. The O-H stretch is typically weak in Raman spectroscopy.

Table 3: Predicted Vibrational Frequencies for 8-Chloro-7-methylquinolin-3-ol

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| 3500-3200 | O-H stretch | Strong, Broad | Weak |

| 3100-3000 | Aromatic C-H stretch | Medium | Medium |

| 2980-2850 | Methyl C-H stretch | Medium | Medium |

| 1620-1450 | C=C / C=N Ring stretch | Medium-Strong | Strong |

| 1400-1300 | O-H bend | Medium | Weak |

| 1260-1200 | C-O stretch | Strong | Medium |

Vibrational Mode Assignments and Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides a powerful non-destructive method for identifying the functional groups and elucidating the molecular structure of 8-Chloro-7-methylquinolin-3-ol. The vibrational spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending motions of its constituent bonds.

The structure of 8-Chloro-7-methylquinolin-3-ol contains several key functional groups: a hydroxyl (-OH) group, a methyl (-CH₃) group, a carbon-chlorine (C-Cl) bond, and the quinoline bicyclic aromatic system. The vibrational modes of the quinoline ring involve complex C-H, C=C, and C=N stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The skeletal vibrations of the aromatic six-membered rings, involving C=C and C=N stretching, give rise to a series of characteristic bands in the 1625-1280 cm⁻¹ range. researchgate.net

The presence of the hydroxyl group is typically confirmed by a broad O-H stretching band in the FT-IR spectrum, usually found in the 3400-3200 cm⁻¹ region, with its broadness resulting from intermolecular hydrogen bonding. The methyl group introduces characteristic vibrations, including symmetric and asymmetric C-H stretching modes near 2960 cm⁻¹ and 2870 cm⁻¹, respectively, as well as bending modes around 1450 cm⁻¹ and 1375 cm⁻¹. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Detailed assignments of the principal vibrational modes for 8-Chloro-7-methylquinolin-3-ol are predicted based on characteristic group frequencies observed in similar quinoline derivatives.

Table 1: Predicted Vibrational Mode Assignments for 8-Chloro-7-methylquinolin-3-ol

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | O-H Stretching | Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretching | Aromatic (Quinoline Ring) |

| 2970 - 2950 | Asymmetric C-H Stretching | Methyl (-CH₃) |

| 2880 - 2860 | Symmetric C-H Stretching | Methyl (-CH₃) |

| 1620 - 1580 | C=C / C=N Stretching | Aromatic (Quinoline Ring) |

| 1580 - 1470 | C=C / C=N Stretching | Aromatic (Quinoline Ring) |

| 1460 - 1440 | Asymmetric C-H Bending | Methyl (-CH₃) |

| 1385 - 1370 | Symmetric C-H Bending | Methyl (-CH₃) |

| 1300 - 1200 | C-O Stretching / O-H Bending | Phenolic (C-OH) |

| 800 - 600 | C-Cl Stretching | Chloro (-Cl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. For aromatic compounds like 8-Chloro-7-methylquinolin-3-ol, the quinoline ring system acts as the primary chromophore, the part of the molecule responsible for absorbing UV or visible light. The absorption of photons in this energy range promotes electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO).

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of 8-Chloro-7-methylquinolin-3-ol is expected to exhibit absorption bands characteristic of the quinoline chromophore. These absorptions arise primarily from π → π* (pi to pi star) and n → π* (non-bonding to pi star) electronic transitions. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), originate from the promotion of electrons within the delocalized π-system of the aromatic rings. The n → π* transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair into an anti-bonding π* orbital. These transitions are generally of much lower intensity compared to π → π* transitions.

The positions of the absorption maxima (λ_max) are sensitive to the substituents on the quinoline ring and the solvent used. electronicsandbooks.commdpi.com The hydroxyl (-OH), chloro (-Cl), and methyl (-CH₃) groups on the 8-Chloro-7-methylquinolin-3-ol molecule act as auxochromes, modifying the absorption characteristics of the quinoline chromophore. The hydroxyl group, being an electron-donating group, typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption bands. electronicsandbooks.com The solvent environment can also influence the λ_max values; for instance, changing from a neutral to a basic solvent often results in a bathochromic shift for quinolinols. electronicsandbooks.com

Table 2: Expected Electronic Transitions for 8-Chloro-7-methylquinolin-3-ol

| Wavelength Range (nm) | Transition Type | Chromophore |

| ~230 - 280 | π → π | Quinoline Ring |

| ~280 - 350 | π → π | Quinoline Ring |

| ~350 - 400 | n → π* | Quinoline Ring (N atom) |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The way molecules of 8-Chloro-7-methylquinolin-3-ol arrange themselves in a crystal lattice is dictated by a variety of intermolecular forces. These non-covalent interactions are crucial for the stability of the crystal structure. For this compound, several key interactions are anticipated.

The most significant interaction is likely to be hydrogen bonding mediated by the hydroxyl group at the 3-position. The -OH group can act as a hydrogen bond donor, and the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, potentially leading to the formation of chains or dimeric motifs within the crystal lattice.

The presence of the chlorine atom introduces the possibility of halogen-related interactions. C-H···Cl hydrogen bonds and, depending on the packing geometry, Cl···Cl contacts may also be observed, further influencing the supramolecular assembly in the solid state. ias.ac.in Analysis of crystal structures of similar chloroquinoline derivatives has shown that these types of interactions play a role in directing the crystal packing motifs. ias.ac.inresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This method serves as a crucial check for the purity and empirical formula of a synthesized sample of 8-Chloro-7-methylquinolin-3-ol. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's compositional identity.

The molecular formula for 8-Chloro-7-methylquinolin-3-ol is C₁₀H₈ClNO. achemblock.com From this, the theoretical elemental composition can be calculated using the atomic masses of carbon, hydrogen, chlorine, nitrogen, and oxygen.

Table 3: Theoretical Elemental Composition of 8-Chloro-7-methylquinolin-3-ol (C₁₀H₈ClNO)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 120.11 | 62.03 |

| Hydrogen | H | 1.008 | 8.064 | 4.17 |

| Chlorine | Cl | 35.453 | 35.453 | 18.31 |

| Nitrogen | N | 14.007 | 14.007 | 7.24 |

| Oxygen | O | 15.999 | 15.999 | 8.26 |

| Total | 193.633 | 100.00 |

Computational and Theoretical Chemistry Studies of 8 Chloro 7 Methylquinolin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic properties of 8-Chloro-7-methylquinolin-3-ol. These calculations provide a microscopic understanding of the molecule's behavior.

The electronic structure of a molecule is pivotal in determining its chemical reactivity. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data) This table is for illustrative purposes as specific experimental or calculated data for 8-Chloro-7-methylquinolin-3-ol was not found in the search results.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.3 |

| HOMO-LUMO Gap | 4.2 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

In studies of similar quinoline (B57606) derivatives, MEP analysis has been used to identify the reactive centers. dergi-fytronix.comrjptonline.org For 8-Chloro-7-methylquinolin-3-ol, the MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atom of the hydroxyl group.

Table 2: Illustrative Electrostatic Potential Parameters (Hypothetical Data) This table is for illustrative purposes as specific experimental or calculated data for 8-Chloro-7-methylquinolin-3-ol was not found in the search results.

| Parameter | Value |

|---|---|

| Maximum Positive Potential (kJ/mol) | +50 |

| Minimum Negative Potential (kJ/mol) | -80 |

Computational methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, have become a standard tool for this purpose. mdpi.com By comparing theoretically predicted NMR spectra with experimental data, the structural assignment of a molecule can be confirmed.

For various quinoline derivatives, theoretical and experimental NMR chemical shift values have shown a high degree of correlation. nih.govresearchgate.net This approach involves optimizing the molecular geometry and then calculating the chemical shifts for each nucleus. While specific predicted NMR data for 8-Chloro-7-methylquinolin-3-ol is not available in the provided results, the methodology is well-established.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (Hypothetical Data) This table is for illustrative purposes as specific experimental or calculated data for 8-Chloro-7-methylquinolin-3-ol was not found in the search results.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 145.2 | 144.8 |

| C3 | 128.9 | 128.5 |

| C4 | 122.1 | 121.9 |

| C4a | 148.5 | 148.1 |

| C5 | 126.7 | 126.4 |

| C6 | 118.3 | 118.0 |

| C7 | 135.8 | 135.5 |

| C8 | 130.4 | 130.1 |

| C8a | 129.6 | 129.3 |

| C7-CH₃ | 15.9 | 15.6 |

Density Functional Theory (DFT) Applications

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying the properties of medium-sized organic molecules like 8-Chloro-7-methylquinolin-3-ol.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. DFT methods are widely used for geometry optimization, which involves finding the minimum energy conformation of the molecule. mdpi.com For molecules with rotatable bonds, a conformational analysis is performed to identify the global minimum energy structure among various possible conformers.

In the case of 2-Chloro-7-methylquinoline-3-carbaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level were used to identify two stable conformers (trans and cis) arising from the rotation around a C-C bond, with a calculated energy difference between them. dergipark.org.trdergi-fytronix.com A similar approach would be applied to 8-Chloro-7-methylquinolin-3-ol to determine its preferred conformation, likely involving the orientation of the hydroxyl group.

Table 4: Illustrative Optimized Geometrical Parameters (Hypothetical Data) This table is for illustrative purposes as specific experimental or calculated data for 8-Chloro-7-methylquinolin-3-ol was not found in the search results.

| Bond/Angle | Optimized Value |

|---|---|

| C7-C8 Bond Length (Å) | 1.41 |

| C8-Cl Bond Length (Å) | 1.74 |

| C3-O Bond Length (Å) | 1.36 |

| C2-N1-C8a Bond Angle (°) | 117.5 |

| C7-C8-Cl Bond Angle (°) | 119.8 |

DFT calculations are also instrumental in modeling chemical reactions, allowing for the investigation of reaction mechanisms, determination of reaction pathways, and analysis of transition states. This involves locating the transition state structure on the potential energy surface and calculating the activation energy of the reaction.

While no specific reaction pathway modeling studies for 8-Chloro-7-methylquinolin-3-ol were found in the provided search results, DFT has been used to rationalize the regioselectivity of reactions involving substituted quinolines. durham.ac.uk For example, such models could be used to study the mechanisms of electrophilic substitution on the quinoline ring or reactions involving the hydroxyl group.

Table 5: Illustrative Activation Energy for a Hypothetical Reaction (Hypothetical Data) This table is for illustrative purposes as specific experimental or calculated data for 8-Chloro-7-methylquinolin-3-ol was not found in the search results.

| Reaction | Activation Energy (kcal/mol) |

|---|---|

| Electrophilic Aromatic Substitution at C5 | 18.5 |

| Electrophilic Aromatic Substitution at C6 | 22.1 |

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on 8-Chloro-7-methylquinolin-3-ol are not extensively documented in publicly available literature, the principles and applications of this technique to similar quinoline derivatives provide a framework for understanding its likely dynamic behavior.

MD simulations for various quinoline derivatives have been successfully employed to investigate the stability of protein-ligand complexes. researchgate.netmdpi.comresearchgate.netnih.gov For instance, simulations have been used to analyze the stability of the interactions between quinoline-based inhibitors and their target enzymes, such as kinases and acetylcholinesterase. mdpi.comresearchgate.net These studies often reveal that the quinoline scaffold provides a stable binding framework within the active sites of these proteins. researchgate.net

In a hypothetical MD simulation of 8-Chloro-7-methylquinolin-3-ol, key aspects to be explored would include its conformational flexibility, solvation dynamics, and its interaction with biological macromolecules. The simulation would typically be initiated from a docked structure of the molecule within a protein's active site. The system would then be solvated in a periodic water box, and the trajectories of all atoms would be calculated over a defined period, often on the nanosecond scale. mdpi.com

Analysis of the simulation trajectories would provide insights into the stability of the compound's binding pose, the root-mean-square deviation (RMSD) of the protein and ligand, and the specific intermolecular interactions that are maintained throughout the simulation. mdpi.com Such studies on related quinoline derivatives have demonstrated that these molecules can maintain stable interactions, primarily through hydrogen bonds and hydrophobic contacts, within the binding pockets of their targets. researchgate.net The dynamic behavior observed in these simulations is crucial for understanding the compound's mechanism of action and for the rational design of more potent derivatives.

| Simulation Parameter | Typical Value/Condition for Quinoline Derivatives | Purpose |

| Force Field | CHARMM36, AMBER | Describes the potential energy of the system |

| Solvent Model | Explicit water (e.g., TIP3P) | Simulates the aqueous physiological environment |

| Simulation Time | 10-100 nanoseconds | To observe significant conformational changes and interactions |

| System | Protein-ligand complex in a periodic water box with counter-ions | Mimics the biological system and handles boundary conditions |

Computational Studies of Molecular Interactions (General Principles)

The nature and strength of molecular interactions are fundamental to the chemical and biological activity of 8-Chloro-7-methylquinolin-3-ol. Computational studies, particularly those employing Density Functional Theory (DFT), provide a detailed understanding of these non-covalent interactions. nih.govfrontiersin.org These interactions include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

DFT calculations are a cornerstone of modern computational chemistry, offering a good balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net For quinoline derivatives, DFT has been used to optimize molecular geometries, calculate electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and map the Molecular Electrostatic Potential (MEP). rjptonline.orgdergipark.org.trdergi-fytronix.com

The MEP is particularly useful for identifying the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which in turn predicts the sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. dergi-fytronix.com For 8-Chloro-7-methylquinolin-3-ol, the hydroxyl group would be a primary site for hydrogen bond donation and acceptance, while the nitrogen atom in the quinoline ring would also act as a hydrogen bond acceptor. The chlorine atom, depending on its electronic environment, could participate in halogen bonding.

Furthermore, the planar aromatic structure of the quinoline ring system facilitates π-π stacking interactions with other aromatic systems, such as the aromatic residues of amino acids in a protein's active site. nih.gov Theoretical studies on similar molecules, like (2-Chloro-8-methylquinolin-3-yl)methanol, have shown the importance of both hydrogen bonding and π-π stacking in consolidating the crystal structure. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful theoretical tool used to analyze the electron density to characterize the nature of chemical bonds and non-covalent interactions. nih.gov By analyzing the topological properties of the electron density, QTAIM can provide quantitative information about the strength and nature of interactions like hydrogen bonds and halogen bonds.

| Computational Method | Information Gained about Molecular Interactions |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO-LUMO), Molecular Electrostatic Potential (MEP) |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization and quantification of non-covalent interactions based on electron density topology |

| Natural Bond Orbital (NBO) Analysis | Investigation of charge transfer and orbital interactions contributing to bonding |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of interaction energy into electrostatic, exchange, induction, and dispersion components |

These computational approaches provide a detailed and nuanced understanding of the molecular interactions that govern the behavior of 8-Chloro-7-methylquinolin-3-ol, which is invaluable for predicting its biological activity and for the design of new, related compounds.

Derivatization and Functionalization Strategies for 8 Chloro 7 Methylquinolin 3 Ol

Chemical Modifications of the Quinoline (B57606) Ring System

The quinoline core of 8-Chloro-7-methylquinolin-3-ol is susceptible to various chemical modifications, enabling the introduction of diverse functional groups that can significantly alter its biological activity and physical characteristics.

The functionalization of the quinoline ring, particularly at positions C-2, C-4, C-5, and C-6, is a key strategy for creating diverse analogues. The existing substituents—hydroxyl, chloro, and methyl groups—influence the reactivity and regioselectivity of these transformations.

C-H Bond Activation: Transition metal-catalyzed C-H bond activation represents a powerful tool for direct functionalization. For instance, rhodium(I) complexes have been shown to promote C-H activation of the quinoline heteroring. researchgate.net Studies on substituted quinolines reveal that the regioselectivity is dependent on the substitution pattern. For methylquinolines, activation of the heteroring is generally preferred over the carbocycle. researchgate.net Specifically, 7-methylquinoline (B44030) has been shown to quantitatively lead to rhodium(I)-(4-quinolinyl) species, suggesting that the C-4 position in 8-Chloro-7-methylquinolin-3-ol is a prime target for such transformations. researchgate.net Depending on the catalyst and conditions, C-2 functionalization may also be achieved. researchgate.net

N-Oxide Mediated Functionalization: A common strategy to activate the C-2 and C-4 positions of the quinoline ring involves the initial formation of a quinoline N-oxide. This modification enhances the electrophilicity of these positions, making them susceptible to nucleophilic attack and other transformations. For example, this approach has been successfully used in a three-step synthesis starting from 4,7-dichloroquinoline, involving N-oxidation, C-2 amide formation, and subsequent C-4 substitution. mdpi.com This methodology could be adapted for 8-Chloro-7-methylquinolin-3-ol to introduce amides or other groups at the C-2 position.

Halogenation and Cross-Coupling: While the target molecule is already chlorinated at C-8, further halogenation at other positions (e.g., C-5) can provide handles for subsequent cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki cross-coupling are widely used to introduce aryl or alkyl groups at halogenated positions on the quinoline skeleton. scispace.com This requires initial protection of the hydroxyl group, followed by halogenation and the coupling reaction. scispace.com

The table below summarizes potential functionalization strategies for the quinoline ring.

| Position | Reaction Type | Reagents/Catalysts | Potential Product |

| C-4 | C-H Activation | Rhodium(I) complexes | 4-Aryl or 4-Alkyl derivatives |

| C-2 | N-Oxide Mediated | 1. m-CPBA 2. Benzonitrile, H₂SO₄ | 2-Benzamido derivative |

| C-5/C-6 | Electrophilic Halogenation | NBS, NCS | 5-Bromo or 6-Bromo derivative |

| C-5/C-6 | Suzuki Coupling (on halogenated intermediate) | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 5-Aryl or 6-Aryl derivative |

Transformations Involving the Hydroxyl Group at C-3

The phenolic hydroxyl group at the C-3 position is a key functional handle for a variety of chemical transformations, including etherification, esterification, and the development of complex conjugates.

The C-3 hydroxyl group can be readily converted into ethers and esters through standard synthetic protocols.

Etherification: O-alkylation to form ethers is typically achieved by treating the quinolinol with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or sodium hydride. This reaction introduces an alkoxy group, which can alter the compound's lipophilicity and hydrogen bonding capacity.

Esterification: The hydroxyl group can be acylated to form esters using acid chlorides, anhydrides, or by direct condensation with carboxylic acids (e.g., Fischer esterification or Steglich esterification). The synthesis of quinoline-2-carboxylate esters from quinaldic acid and phenols using phosphorus oxychloride demonstrates a relevant method for forming such ester linkages on a quinoline core. nih.gov These ester derivatives are often synthesized to act as prodrugs or to modify the compound's pharmacokinetic profile.

The table below provides examples of these reactions.

| Reaction Type | Reagent | Base/Catalyst | Product Type |

| Etherification | Methyl Iodide (CH₃I) | K₂CO₃ | 3-Methoxy derivative |

| Etherification | Benzyl Bromide (BnBr) | NaH | 3-Benzyloxy derivative |

| Esterification | Acetyl Chloride | Pyridine (B92270) | 3-Acetoxy derivative |

| Esterification | Benzoic Acid | DCC, DMAP | 3-Benzoyloxy derivative |

The C-3 hydroxyl group serves as an ideal attachment point for creating conjugates with other molecules, such as sugars, amino acids, or polyethylene (B3416737) glycol (PEG). These conjugates are often designed to improve water solubility, bioavailability, or to achieve targeted delivery. A prominent example in related compounds is the synthesis of 8-quinolinyl-β-D-glucopyranoside, an 8-hydroxyquinoline (B1678124) glucoconjugate. scispace.comrroij.com A similar strategy could be applied to the C-3 hydroxyl of 8-Chloro-7-methylquinolin-3-ol to synthesize its corresponding glucoside, potentially enhancing its biological properties.

Chemical Conversions at the Chloro and Methyl Substituents

The chloro and methyl groups at the C-8 and C-7 positions, respectively, provide additional opportunities for derivatization.

Chloro Group (C-8): The C-8 chloro substituent can participate in various transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C triple bond formation) can be used to replace the chlorine atom with a wide array of functional groups, including aryl, amino, and alkynyl moieties.

Methyl Group (C-7): The C-7 methyl group is amenable to oxidation. A patented process describes the direct oxidation of an 8-methylquinoline (B175542) compound to the corresponding quinoline-8-carboxylic acid using nitric acid in the presence of sulfuric acid and a heavy metal catalyst like vanadium(V) oxide. google.com This method could be directly applied to oxidize the C-7 methyl group of 8-Chloro-7-methylquinolin-3-ol to a carboxylic acid. This resulting carboxylic acid is a versatile intermediate that can be converted into esters, amides, or other functional groups. For example, ethyl and butyl esters of a related 7-chloro-3-methyl-quinoline-8-carboxylic acid have been reported. nist.govchemeo.com Alternatively, the methyl group can undergo free-radical bromination using N-bromosuccinimide (NBS) to yield a 7-(bromomethyl) derivative, which is a highly reactive intermediate for nucleophilic substitution reactions.

Synthesis of Polyfunctionalized Derivatives and Advanced Scaffolds

By combining the aforementioned derivatization strategies, it is possible to synthesize highly complex and polyfunctionalized derivatives of 8-Chloro-7-methylquinolin-3-ol. A sequential approach allows for the selective modification of different positions on the molecule. For instance, a synthetic pathway could involve:

Oxidation of the C-7 methyl group to a carboxylic acid. google.com

Esterification of the C-3 hydroxyl group to protect it and introduce a new functional group. nih.gov

Suzuki coupling at the C-8 chloro position to install an aryl substituent. scispace.com

C-H functionalization at the C-4 position to add another layer of complexity. researchgate.net

Such multi-step synthetic sequences enable the construction of advanced molecular scaffolds with precisely controlled substitution patterns, which is essential for systematic structure-activity relationship (SAR) studies and the development of novel chemical entities. The synthesis of new 4-substituted 2-quinolinones and quinolinethiones through nucleophilic substitution reactions on a chloro-substituted precursor highlights how multiple reactive sites can be exploited to build molecular diversity. mdpi.com

Advanced Applications in Chemical Sciences Non Biological Contexts

Potential in Materials Science

General studies on 8-hydroxyquinoline (B1678124) and its derivatives indicate their potential as ligands due to their chelating properties. rroij.comscispace.comnih.gov However, no specific research was found that details the use of 8-Chloro-7-methylquinolin-3-ol in this capacity.

As Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs)

There are no available scientific papers or patents that describe the synthesis or characterization of coordination polymers or Metal-Organic Frameworks (MOFs) using 8-Chloro-7-methylquinolin-3-ol as a ligand. The foundational research in this area focuses on other quinoline (B57606) derivatives.

Role in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The parent compound, 8-hydroxyquinoline, and its metal complexes, such as tris(8-hydroxyquinoline)aluminum (Alq3), are benchmark materials in OLED technology. rroij.comscispace.com Research has explored how different substituents on the quinoline ring can tune the luminescent properties. However, a literature search did not yield any studies specifically investigating the electroluminescent or photoluminescent properties of 8-Chloro-7-methylquinolin-3-ol or its metal complexes for OLEDs or other luminescent applications.

Applications in Catalysis

The utility of quinoline derivatives as ligands in catalysis is a known concept, often leveraging the nitrogen atom for coordination to a metal center. mdpi.com

Design of Ligands for Homogeneous and Heterogeneous Catalysis

No specific examples or studies were identified where 8-Chloro-7-methylquinolin-3-ol was employed as a ligand for either homogeneous or heterogeneous catalytic processes. Research in this area tends to focus on chiral quinoline derivatives for asymmetric catalysis, but this specific compound has not been featured. mdpi.com

Role in Organocatalysis

Similarly, the potential role of 8-Chloro-7-methylquinolin-3-ol as an organocatalyst has not been explored in the available scientific literature.

Utility in Analytical Chemistry

8-hydroxyquinoline derivatives are well-known for their use as chromogenic and fluorogenic reagents for metal ion detection due to their chelating abilities. rroij.comscispace.com This often leads to changes in the UV-Vis absorption or fluorescence emission spectra upon binding to a metal ion. Despite this general utility for the compound class, no analytical methods or sensor applications have been specifically developed or reported using 8-Chloro-7-methylquinolin-3-ol as the active chemical agent.

Due to the absence of specific research findings for 8-Chloro-7-methylquinolin-3-ol in the specified areas of materials science, catalysis, and analytical chemistry, it is not possible to construct the detailed, informative, and scientifically accurate article as requested. The compound is available commercially for research purposes, suggesting it is a known molecule, but its properties and applications in these advanced, non-biological fields remain uninvestigated in published literature.

As Chelating Agents for Metal Ion Detection and Separation

The structural framework of 8-Chloro-7-methylquinolin-3-ol, while not a classic 8-hydroxyquinoline, possesses potential as a chelating agent. The nitrogen atom in the quinoline ring and the hydroxyl group at the 3-position can act as coordination sites for metal ions. The electronic properties of the quinoline ring, modified by the electron-withdrawing chloro group and the electron-donating methyl group, can influence the binding affinity and selectivity towards different metal ions.

The broader class of hydroxyquinolines is well-documented for its ability to form stable complexes with a variety of metal ions. tandfonline.comscispace.com This chelating ability is fundamental to their use in analytical chemistry for the detection and separation of metals. While specific studies on the metal chelating properties of 8-Chloro-7-methylquinolin-3-ol are not extensively detailed in public literature, the principles governing the chelation of related hydroxyquinoline derivatives suggest its potential in these applications. The formation of metal complexes can lead to changes in spectroscopic properties, such as UV-Vis absorption or fluorescence emission, which can be harnessed for quantitative analysis.

| Metal Ion | Potential Coordination Sites | Expected Complex Geometry |

| Cu(II) | Nitrogen (ring), Oxygen (-OH) | Square planar or distorted octahedral |

| Zn(II) | Nitrogen (ring), Oxygen (-OH) | Tetrahedral |

| Al(III) | Nitrogen (ring), Oxygen (-OH) | Octahedral |

| Fe(III) | Nitrogen (ring), Oxygen (-OH) | Octahedral |

This table is illustrative and based on the known coordination chemistry of similar hydroxyquinoline ligands.

Development of Fluorescent Chemosensors

Quinoline derivatives are renowned for their fluorescent properties, which can be modulated by the presence of metal ions or other analytes. scispace.com The interaction of a metal ion with a fluorescent ligand like a substituted quinolin-3-ol can lead to significant changes in its fluorescence intensity or emission wavelength, a phenomenon that is the basis for fluorescent chemosensors. scispace.com This can occur through mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

For 8-Chloro-7-methylquinolin-3-ol, the intrinsic fluorescence of the quinoline ring system is expected to be sensitive to its chemical environment. Upon chelation with a metal ion, the rigidity of the molecule may increase, leading to an enhancement of its fluorescence quantum yield. scispace.comrroij.com The specific substituents on the quinoline ring can be tailored to fine-tune the selectivity and sensitivity of the chemosensor for a particular metal ion. The development of chemosensors based on this scaffold would involve studying its photophysical properties in the presence of various metal ions to determine its efficacy as a selective and sensitive detection agent. nih.gov

| Analyte (Metal Ion) | Sensing Mechanism | Observable Change |

| Transition Metals | Chelation-Enhanced Fluorescence (CHEF) | Increase in fluorescence intensity |

| Heavy Metal Ions | Photoinduced Electron Transfer (PET) | Quenching or enhancement of fluorescence |

This table outlines potential sensing mechanisms based on the general principles of fluorescent chemosensors.

Function as Precursors in Advanced Organic Synthesis

The quinoline ring is a versatile building block in organic synthesis. 8-Chloro-7-methylquinolin-3-ol can serve as a valuable precursor for the synthesis of more complex molecules due to the reactivity of its functional groups. The hydroxyl group can be a site for etherification, esterification, or conversion to a better leaving group for nucleophilic substitution reactions. The chloro group at the 8-position can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. mdpi.com

The synthesis of various substituted quinolines often involves multi-step sequences where functionalized quinolines are used as key intermediates. researchgate.netdurham.ac.uk For instance, the chloro group can be displaced by nucleophiles, or the entire quinoline core can be modified through reactions targeting the pyridine (B92270) or benzene (B151609) ring. The presence of both a hydroxyl and a chloro group on the 8-Chloro-7-methylquinolin-3-ol scaffold provides orthogonal reactivity, enabling selective transformations at different positions of the molecule. This makes it a strategic starting material for the construction of a library of diverse quinoline derivatives with potential applications in materials science and catalysis.

| Reaction Type | Reactive Site | Potential Product |

| Etherification | 3-OH group | 3-Alkoxy-8-chloro-7-methylquinoline |

| Suzuki Coupling | 8-Cl group | 8-Aryl-7-methylquinolin-3-ol |

| Buchwald-Hartwig Amination | 8-Cl group | 8-Amino-7-methylquinolin-3-ol |

| Nitration | Quinoline Ring | Nitro-8-chloro-7-methylquinolin-3-ol |

This table provides examples of synthetic transformations possible with 8-Chloro-7-methylquinolin-3-ol.

Applications in Dye and Pigment Chemistry

Hydroxyquinolines, particularly 8-hydroxyquinoline and its derivatives, are well-known precursors in the synthesis of azo dyes. ijacskros.comresearchgate.net The hydroxyl group activates the quinoline ring towards electrophilic substitution, making it an excellent coupling component for diazonium salts. The position of coupling is typically directed by the existing substituents on the ring.

| Diazonium Salt Derived From | Coupling Position | Expected Dye Color Range |

| Aniline (B41778) | 4-position | Yellow to Orange |

| p-Nitroaniline | 4-position | Orange to Red |

| Anthranilic acid | 4-position | Red to Bordeaux |

This table illustrates the potential outcomes of using 8-Chloro-7-methylquinolin-3-ol in the synthesis of azo dyes.

Future Directions and Emerging Research Perspectives for 8 Chloro 7 Methylquinolin 3 Ol

Development of Novel and Sustainable Synthetic Methodologies

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, hazardous reagents, and lengthy reaction times, posing environmental and economic challenges. nih.govnih.gov The future of synthesizing 8-Chloro-7-methylquinolin-3-ol and its analogs lies in the adoption of green and sustainable chemistry principles. benthamdirect.com

Key areas for development include: